3-(3-Bromophenyl)-2-oxopropanal
Description
3-(3-Bromophenyl)-2-oxopropanal is an α-dicarbonyl compound characterized by a brominated aromatic ring at the 3-position of the phenyl group and a reactive 2-oxopropanal backbone. The bromine substituent enhances electrophilicity and may influence binding interactions in biological systems.
Properties
IUPAC Name |
3-(3-bromophenyl)-2-oxopropanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO2/c10-8-3-1-2-7(4-8)5-9(12)6-11/h1-4,6H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUKAJWQIRFTAMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CC(=O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Reactivity with Proteins: Comparison with 2-Oxopropanal (Methylglyoxal)
Key Findings :
- 3-(3-Bromophenyl)-2-oxopropanal shares the α-dicarbonyl moiety with 2-oxopropanal (methylglyoxal), a known protein cross-linking agent. However, the bromophenyl group alters reactivity.
- In casein modification studies, 2-oxopropanal induces browning and cross-linking via lysine residues but is less reactive than malondialdehyde (a lipid oxidation product) .
- Divergent Pathways : The bromophenyl group in This compound may sterically hinder cross-linking or redirect reactivity toward aromatic electrophilic substitution, unlike 2-oxopropanal’s preference for nucleophilic lysine interactions.
Table 1: Reactivity of α-Dicarbonyl Compounds with Casein
*Hypothetical behavior inferred from structural analogs.
Structural Analogs: Halogen-Substituted Chalcones
Key Compounds :
Cytotoxicity Comparison :
- C3 and C4 exhibited IC50 values of 422.22 μg/mL and 22.41 μg/mL , respectively, against MCF-7 breast cancer cells, indicating substituent-dependent activity .
- This compound lacks cytotoxic data, but the chalcone analogs suggest that bromophenyl positioning and electron-withdrawing effects enhance bioactivity.
Table 2: Cytotoxicity of Bromophenyl-Containing Compounds
Functional Group Influence: 3-(3-Bromophenyl)-3-oxopropanoic Acid
- Structural Difference : Replaces the aldehyde group in This compound with a carboxylic acid.
Spectroscopic and Optical Properties
- 3-(3-Bromophenyl)-1-imidazol-1-yl-propenone: Exhibits UV-vis absorption at 338 nm (π→π* transition) and FT-Raman peaks at 1646 cm⁻¹ (C=C stretching) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
